molecular formula C11H19NO B053890 N-Methylanatoxin CAS No. 120786-68-7

N-Methylanatoxin

Cat. No.: B053890
CAS No.: 120786-68-7
M. Wt: 181.27 g/mol
InChI Key: YEOXHVHNLQOGKF-FXPVBKGRSA-N
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Description

N-Methylanatoxin is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylanatoxin typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the hydroxyethyl and methyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Methylanatoxin undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can modify the bicyclic core or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Methylanatoxin has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methylanatoxin involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with hydroxyethyl and methyl groups, such as:

  • 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-octene
  • 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-decene

Uniqueness

What sets N-Methylanatoxin apart is its specific bicyclic structure and the positioning of the hydroxyethyl and methyl groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications.

Biological Activity

N-Methylanatoxin, a derivative of anatoxin-a, has garnered attention due to its biological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article synthesizes findings from various studies to provide a comprehensive overview of the compound's pharmacological properties, mechanisms of action, and potential implications in neurotoxicity.

Chemical Structure and Classification

This compound is classified as a homotropane alkaloid, structurally related to anatoxin-a. Its chemical modifications, particularly the methylation at the nitrogen atom, influence its biological activity and interaction with nAChRs.

This compound exhibits complex interactions with nAChRs, primarily functioning as an antagonist rather than an agonist:

  • Inhibition of Receptor Binding : Studies indicate that this compound can inhibit the binding of radiolabeled ligands (e.g., bungarotoxin) to nAChRs, suggesting a competitive inhibition mechanism. The potency of this inhibition varies between its stereoisomers, with the R-isomer displaying a significantly higher affinity than the S-isomer .
  • Ion Channel Blockade : Unlike its parent compound anatoxin-a, which acts as an agonist at low concentrations, this compound demonstrates ion channel blocking properties at higher concentrations. This blockade is concentration-dependent and exhibits voltage sensitivity .

Table 1: Comparative Potency of Anatoxin-a and this compound

CompoundBinding Affinity (K(i) in M)MechanismPotency at nAChR
Anatoxin-a5.4×1085.4\times 10^{-8}AgonistHigh
This compoundVaries (low micromolar)Antagonist/BlockerModerate

Biological Effects

The biological effects of this compound primarily manifest through its interaction with peripheral and central nAChRs:

  • Neurotoxicity : this compound's ability to block nAChR ion channels can lead to significant neurotoxic effects, including muscle paralysis and respiratory failure. This is particularly relevant in cases where prolonged exposure occurs, leading to receptor desensitization .
  • Pharmacological Implications : The unique properties of this compound may offer insights into the design of novel therapeutic agents targeting nAChRs for conditions such as neurodegenerative diseases and other disorders involving cholinergic signaling .

Case Studies

Several case studies have highlighted the implications of this compound in both laboratory settings and potential real-world scenarios:

  • Laboratory Studies on Ion Channel Dynamics : Research utilizing patch-clamp techniques demonstrated that this compound could effectively block ion channels at concentrations that are not effective for anatoxin-a. This finding underscores the potential utility of this compound in studying receptor dynamics under varying conditions .
  • Toxicological Assessments : In vivo studies have shown that exposure to this compound leads to observable toxic effects in model organisms, reinforcing concerns regarding its environmental presence and bioaccumulation in aquatic systems where cyanobacteria flourish .

Properties

IUPAC Name

(1R)-1-[(1R,6R)-9-methyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(13)10-5-3-4-9-6-7-11(10)12(9)2/h5,8-9,11,13H,3-4,6-7H2,1-2H3/t8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOXHVHNLQOGKF-FXPVBKGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCC2CCC1N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CCC[C@@H]2CC[C@H]1N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923557
Record name N-Methylanatoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120786-68-7
Record name N-Methylanatoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120786687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylanatoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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